molecular formula C20H13Cl2NO2 B14319323 5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one CAS No. 112176-36-0

5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one

Cat. No.: B14319323
CAS No.: 112176-36-0
M. Wt: 370.2 g/mol
InChI Key: HYARZWBFLNHRPT-UHFFFAOYSA-N
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Description

5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one is a heterocyclic compound that features a unique structure combining oxepine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one typically involves the base-catalyzed intramolecular cyclization of precursor compounds. One common method includes the cyclization of aminoacetylenic ketones in the presence of strong acids or palladium and gold salts . The reaction conditions often require mild temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one stands out due to its combined oxepine and pyrrole rings, which provide unique chemical and physical properties. This structural uniqueness enhances its potential for diverse applications in various scientific fields.

Properties

CAS No.

112176-36-0

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

5,7-bis(4-chlorophenyl)-3,4-dihydrooxepino[2,3-b]pyrrol-2-one

InChI

InChI=1S/C20H13Cl2NO2/c21-14-5-1-12(2-6-14)16-9-10-19(24)25-20-17(16)11-18(23-20)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2

InChI Key

HYARZWBFLNHRPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=NC(=CC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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